molecular formula C17H17BrN2O3 B5864433 (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE

Cat. No.: B5864433
M. Wt: 377.2 g/mol
InChI Key: DUVMZIQFVJOMTG-UHFFFAOYSA-N
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Description

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, which include an amino group, a bromine atom, and a methoxy group attached to a phenyl ring

Properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-11-4-3-5-13(8-11)17(19)20-23-16(21)10-22-14-6-7-15(18)12(2)9-14/h3-9H,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVMZIQFVJOMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC(=C(C=C2)Br)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC(=C(C=C2)Br)C)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE can be achieved through several synthetic approaches. One common method involves the use of Eschenmoser coupling reaction, which is highly modular and scalable. This reaction typically starts with easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions are generally mild and can be carried out without the need for a thiophile, except for tertiary amides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the Eschenmoser coupling reaction makes it suitable for industrial applications. The yields of the reaction are typically high, ranging from 70% to 97%, which is advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, it has been shown to possess significant tyrosine kinase inhibiting activity, which is crucial in regulating various cellular processes .

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